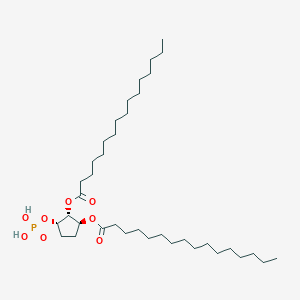
Zimeldine hydrochloride
Overview
Description
Zimeldine Hydrochloride is a compound that was one of the first selective serotonin reuptake inhibitors (SSRIs) to be marketed. It is a pyridylallylamine, structurally different from other antidepressants. This compound was developed in the late 1970s and early 1980s by Arvid Carlsson, who was working for the Swedish company Astra AB. It was first sold in 1982 but was withdrawn from the market due to rare cases of Guillain–Barré syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zimeldine Hydrochloride involves several steps:
Formation of 1-(4’-bromophenyl)-3-(N,N-dimethylamino)-1-(3’'-pyridyl)-propanol: This is achieved by reacting 3-bromopyridine with n-butyl lithium in dry ether at -40°C, followed by the addition of ω-dimethylamino-4’-bromopropiophenone.
Conversion to this compound: The intermediate product is dissolved in sulfuric acid and heated, followed by neutralization and extraction with ether.
Industrial Production Methods: Industrial production methods for this compound would typically involve scaling up the laboratory synthesis process, ensuring purity and consistency through rigorous quality control measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific details are less documented.
Reduction: Reduction reactions are not commonly associated with this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the bromine atom in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide could be used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Zimeldine Hydrochloride has been used in various scientific research applications:
Chemistry: As a model compound for studying selective serotonin reuptake inhibitors.
Biology: Investigating the effects of serotonin reuptake inhibition on neuronal activity.
Medicine: Initially used as an antidepressant, it has also been studied for its effects on cataplexy and other neurological conditions
Mechanism of Action
The mechanism of action of Zimeldine Hydrochloride involves the inhibition of serotonin reuptake at the neuronal membrane. This enhances the action of serotonin on 5HT1A autoreceptors, leading to increased serotonin levels in the synaptic cleft. This mechanism is similar to other SSRIs but with a unique structural profile .
Comparison with Similar Compounds
- Fluvoxamine
- Fluoxetine
- Citalopram
- Sertraline
Comparison: Zimeldine Hydrochloride is unique due to its pyridylallylamine structure, which differs from the more common structures of other SSRIs. While it shares the mechanism of serotonin reuptake inhibition, its structural uniqueness led to different pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2.2ClH.H2O/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;;/h3-10,12H,11H2,1-2H3;2*1H;1H2/b16-9-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUAVXYXJOQWAZ-GVKRCPFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045815 | |
| Record name | Zimeldine dihydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61129-30-4 | |
| Record name | Zimeldine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061129304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zimeldine dihydrochloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zimelidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIMELDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T97D1P85R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions Zimeldine hydrochloride as a "serotonin uptake inhibitor." Can you elaborate on its mechanism of action and how this relates to its antidepressant effects?
A1: this compound exerts its antidepressant effects primarily by inhibiting the reuptake of serotonin in the synaptic cleft. This means it prevents serotonin, a neurotransmitter involved in mood regulation, from being transported back into the presynaptic neuron. As a result, the concentration of serotonin in the synapse increases, leading to prolonged activation of serotonin receptors on postsynaptic neurons. This enhanced serotonergic neurotransmission is thought to contribute to the mood-elevating effects observed in patients with depression.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B1230987.png)



![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B1230993.png)




![7-chloro-3-[2-(1-cyclohexenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1231000.png)
![2,5-Dimethyl-4-[[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]thio]-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1231001.png)
![7a-methyl-1a-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]-2,7-dihydronaphtho[2,3-b]oxirene-2,7-diol](/img/structure/B1231003.png)
